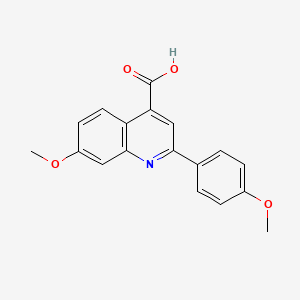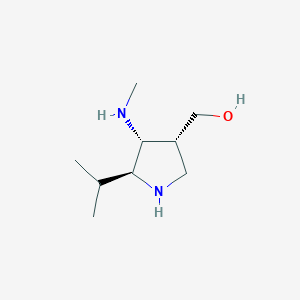
((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with an isopropyl group, a methylamino group, and a hydroxymethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The isopropyl, methylamino, and hydroxymethyl groups are introduced through various substitution reactions.
Chiral Resolution: The compound is resolved into its chiral forms using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Asymmetric Synthesis: Using chiral catalysts or reagents to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxymethyl group.
Substitution: Replacement of the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-4-(methylamino)-5-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-6(2)8-9(10-3)7(5-12)4-11-8/h6-12H,4-5H2,1-3H3/t7-,8-,9+/m0/s1 |
Clave InChI |
LFVHNRVSHTYASE-XHNCKOQMSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H]([C@@H](CN1)CO)NC |
SMILES canónico |
CC(C)C1C(C(CN1)CO)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



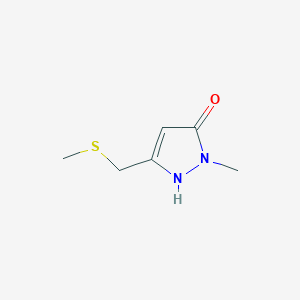

![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
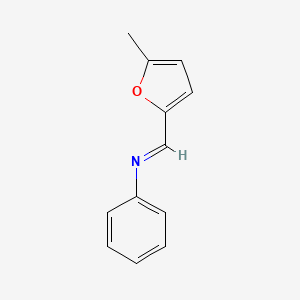


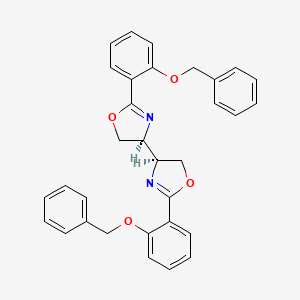
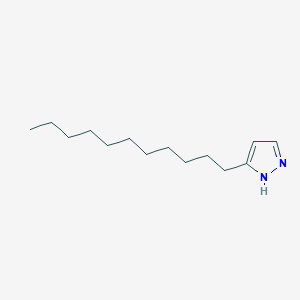
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
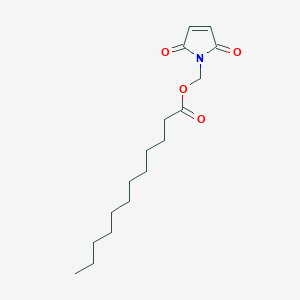
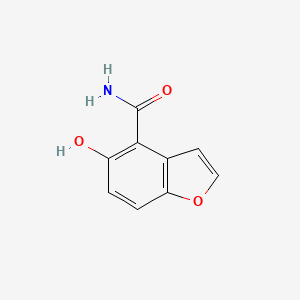
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
